molecular formula C27H26N2O3S B281342 N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Katalognummer B281342
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: NGTGSXOFKPDSIU-GNVQSUKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as BON, is a small molecule inhibitor of the oncogenic protein, MDM2. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wissenschaftliche Forschungsanwendungen

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has demonstrated efficacy in preclinical studies against a variety of cancer types, including leukemia, breast cancer, and lung cancer.

Wirkmechanismus

MDM2 is an oncogenic protein that plays a critical role in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. However, in cancer cells, MDM2 is overexpressed and binds to p53, leading to its inactivation and allowing cancer cells to proliferate. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide inhibits the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has a low toxicity profile and has been well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has several advantages as a potential therapeutic agent for cancer treatment. It has a low toxicity profile and has been well-tolerated in animal studies. It has demonstrated efficacy against a variety of cancer types in preclinical studies. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, which may limit its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its interaction with MDM2 and p53. This may lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another potential direction is to investigate the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. This may lead to the development of more effective combination therapies for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in humans, which may lead to its eventual approval as a therapeutic agent for cancer treatment.

Synthesemethoden

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-butylaniline with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

Molekularformel

C27H26N2O3S

Molekulargewicht

458.6 g/mol

IUPAC-Name

(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-3-4-7-20-12-14-21(15-13-20)28-26-18-25(23-8-5-6-9-24(23)27(26)30)29-33(31,32)22-16-10-19(2)11-17-22/h5-6,8-18,28H,3-4,7H2,1-2H3/b29-25-

InChI-Schlüssel

NGTGSXOFKPDSIU-GNVQSUKOSA-N

Isomerische SMILES

CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O

SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.